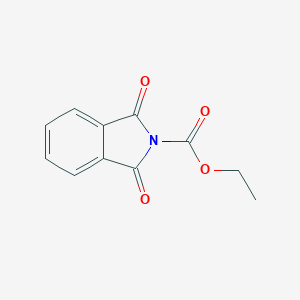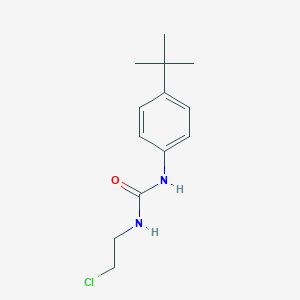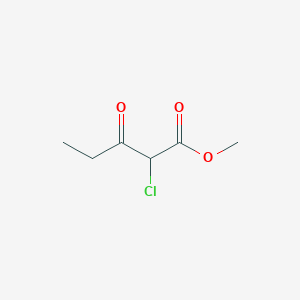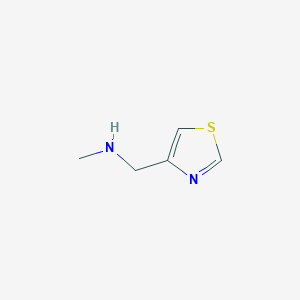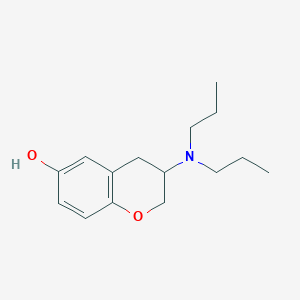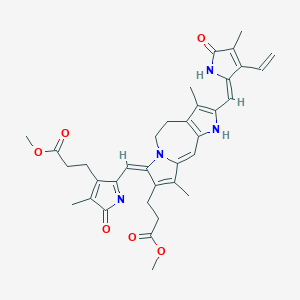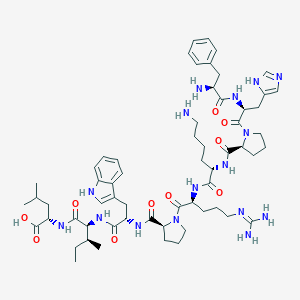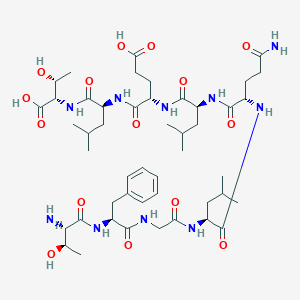
Snp nonapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The SNP nonapeptide is a synthetic peptide that has gained significant attention in the scientific community for its potential applications in medical research. This peptide is composed of nine amino acids and is derived from the human leukocyte antigen (HLA) complex. The this compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for studying various diseases and disorders.
Wirkmechanismus
The SNP nonapeptide is believed to work by binding to this compound molecules on the surface of cells. This binding triggers an immune response, which can lead to the destruction of infected or cancerous cells. The exact mechanism of action of the this compound is still being studied, and more research is needed to fully understand how this peptide works.
Biochemical and Physiological Effects:
The this compound has been shown to have a wide range of biochemical and physiological effects. These effects include the activation of T-cells, the production of cytokines, and the induction of apoptosis in cancer cells. The this compound has also been shown to have anti-inflammatory properties, making it a promising tool for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the SNP nonapeptide is its specificity. This peptide is highly selective for this compound molecules, which allows for precise control over the immune response. However, the this compound also has some limitations. For example, it can be difficult to synthesize large quantities of this peptide, and it can be expensive to purchase from commercial suppliers.
Zukünftige Richtungen
There are many potential future directions for research on the SNP nonapeptide. One area of interest is the development of new therapies for autoimmune diseases, cancer, and infectious diseases. Another area of interest is the study of the mechanisms of action of this peptide, which could lead to a better understanding of how the immune system works. Finally, there is also interest in developing new methods for synthesizing the this compound, which could make this peptide more widely available for research purposes.
Conclusion:
In conclusion, the this compound is a promising tool for scientific research. This peptide has a wide range of applications in the study of autoimmune diseases, cancer, and infectious diseases. While there are some limitations to the use of this peptide in lab experiments, there are also many potential future directions for research on the this compound. With continued study, this peptide could lead to new therapies for a variety of diseases and disorders.
Synthesemethoden
The SNP nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, using a resin-bound peptide as a starting material. The synthesis process is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and reaction times.
Wissenschaftliche Forschungsanwendungen
The SNP nonapeptide has been used in a variety of scientific research applications, including the study of autoimmune diseases, cancer, and infectious diseases. In autoimmune diseases, the this compound has been used to study the role of this compound molecules in the immune response. In cancer research, the this compound has been used to investigate the role of T-cells in tumor recognition and destruction. In infectious disease research, the this compound has been used to study the mechanisms of viral and bacterial infections.
Eigenschaften
| 124774-36-3 | |
Molekularformel |
C47H76N10O15 |
Molekulargewicht |
1021.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1 |
InChI-Schlüssel |
CKBCHJFCYGZUBW-AAASIAOPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Sequenz |
TFGLQLELT |
Synonyme |
SNP nonapeptide Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





